N-(3-acetylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6) :
- δ 9.62 (s, 1H) : Amide proton (-NH-) of the acetamide linker.
- δ 8.12–7.25 (m, 8H) : Aromatic protons from the 4-chlorophenyl and 3-acetylphenyl groups.
- δ 4.32 (s, 2H) : Methylene (-CH2-) group adjacent to the thiazole ring.
- δ 2.58 (s, 3H) : Methyl group of the acetyl substituent.
13C NMR (100 MHz, DMSO-d6) :
- δ 198.4 : Carbonyl carbon of the acetyl group.
- δ 168.2 : Amide carbonyl carbon.
- δ 145.3–121.7 : Aromatic carbons from both phenyl rings and the heterocycle.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands include:
UV-Vis Spectroscopy
In methanol, the compound shows λmax at 268 nm (π→π* transition of the conjugated heterocycle) and 315 nm (n→π* transition of the carbonyl groups). Molar absorptivity (ε) values exceed 10⁴ L·mol⁻¹·cm⁻¹, indicating strong electronic delocalization.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-13(26)15-3-2-4-17(9-15)23-20(27)10-18-12-28-21-24-19(11-25(18)21)14-5-7-16(22)8-6-14/h2-9,11-12H,10H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDNJWVYGKRCBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H16ClN3OS
- Molecular Weight : 367.86 g/mol
This compound features an imidazo-thiazole core, which is known for diverse biological activities. The presence of acetyl and chlorophenyl groups enhances its potential for various applications.
Anticancer Properties
Research indicates that compounds with imidazo-thiazole structures exhibit significant anticancer activities. For instance, studies have shown that similar thiazole derivatives possess IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, suggesting strong cytotoxic effects . The structural components of this compound may contribute to its efficacy as an anticancer agent.
The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with specific molecular targets within cancer cells. Molecular dynamics simulations have demonstrated that similar compounds engage in hydrophobic interactions with target proteins, which may lead to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the phenyl and thiazole rings significantly influence the biological activity of these compounds. For example:
- Electron-donating groups at specific positions on the phenyl ring enhance cytotoxicity.
- The presence of halogen substituents (e.g., chlorine) is critical for increasing antiproliferative activity .
Case Studies and Research Findings
| Compound | Biological Activity | IC50 Value |
|---|---|---|
| Compound 9 | Antitumor (Jurkat cells) | 1.61 µg/mL |
| Compound 10 | Antitumor (A-431 cells) | 1.98 µg/mL |
| This compound | Potential anticancer agent | TBD |
In Vitro Studies
In vitro studies using MTT assays have shown that thiazole derivatives similar to this compound demonstrate promising cytotoxicity against various human cancer cell lines. For instance, derivatives with a thiazole core have been reported to reduce cell viability significantly in HT-29 and Jurkat cells .
Antiviral Activity
Recent studies have also explored the antiviral properties of thiazole derivatives. Some compounds have shown inhibitory effects against viral replication in cell cultures, indicating a potential dual therapeutic application .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research:
- Anticancer Properties : Studies have shown that thiazole derivatives, including those with imidazole substitutions, possess significant anticancer activity. Specifically, compounds similar to N-(3-acetylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide have been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, thiazole-integrated pyridine derivatives have shown promising results against breast cancer cells, indicating that similar structures may also exhibit potent anticancer effects due to their ability to induce apoptosis in tumor cells .
- Kinase Inhibition : The compound has been investigated for its potential as a kinase inhibitor. Kinases are critical in cellular signaling pathways and are often implicated in cancer progression. The inhibition of specific kinases by compounds like this compound could lead to reduced tumor growth and improved therapeutic outcomes .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis of this compound is crucial for optimizing its efficacy:
- Synthesis : The compound can be synthesized through various chemical reactions involving thiazole and imidazole moieties. These reactions typically involve acetamides and halogenated phenyl compounds to create the desired structure .
- Structure-Activity Relationship (SAR) : Research into SAR has highlighted the importance of specific functional groups in enhancing biological activity. For instance, the presence of electron-withdrawing groups such as chlorine on the phenyl ring has been associated with increased anticancer efficacy . This insight can guide the design of new derivatives with improved potency.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of thiazole-based compounds in medicinal chemistry:
- Antitumor Activity : In one study, various thiazole derivatives were synthesized and tested against multiple cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that certain thiazole compounds exhibited significant antiproliferative effects with IC50 values in the micromolar range .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis through mitochondrial pathways or inhibition of specific signaling pathways critical for cancer cell survival . Understanding these mechanisms is essential for developing targeted therapies.
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Cancer Therapy : Its potential as an anticancer agent positions it as a candidate for further development in cancer treatment protocols.
- Neurological Disorders : Compounds with similar structures have shown anticonvulsant properties. This suggests that further exploration into the neuroprotective effects of this compound could yield valuable insights into treatments for neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Analogues
The compound is compared to analogues with variations in substituents on the phenyl rings and acetamide side chain. Key structural differences influence physicochemical properties and biological activity.
Table 1: Structural and Physicochemical Comparison
Anticancer Activity
- Compound 5l : Exhibits potent cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM), outperforming sorafenib (IC50 = 5.2 μM). The 4-chlorophenyl and piperazinyl-methoxybenzyl groups enhance VEGFR2 inhibition (5.72% at 20 μM) .
- Target Compound : While direct activity data is unavailable, its 3-acetylphenyl group may improve lipophilicity and target binding compared to L708-0978 (4-methylphenyl), which lacks reported bioactivity .
Enzyme Inhibition
Physicochemical Properties
- Melting Points : Analogues with electron-withdrawing groups (e.g., 4-Cl in 5f) exhibit higher melting points (215–217°C) due to enhanced crystalline stability, whereas methoxy-substituted derivatives (e.g., 5h) melt at 108–110°C .
Q & A
Q. What are the key synthetic pathways for synthesizing N-(3-acetylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide, and what experimental conditions are critical for high yield?
Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the imidazo[2,1-b][1,3]thiazole core. A common approach includes:
- Step 1: Cyclocondensation of 4-chlorophenyl-substituted thiourea derivatives with α-haloketones under reflux in ethanol .
- Step 2: Acetylation of the intermediate using acetic anhydride in dimethylformamide (DMF) with triethylamine as a catalyst .
- Step 3: Coupling the acetylated intermediate with 3-acetylphenylacetamide via a nucleophilic acyl substitution reaction in dichloromethane under inert atmosphere (N₂/Ar) .
Critical Conditions:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates for acetylation.
- Catalysts: Triethylamine improves coupling efficiency by neutralizing HCl byproducts .
- Temperature Control: Reflux conditions (70–80°C) for cyclocondensation; room temperature for coupling to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms the presence of the acetylphenyl group (δ ~2.6 ppm for acetyl CH₃) and imidazothiazole protons (δ 7.2–8.1 ppm for aromatic systems) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the fused heterocyclic system .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 464.08) .
- X-ray Crystallography: Resolves 3D conformation, confirming planarity of the imidazothiazole core and dihedral angles between substituents .
Q. What functional groups in this compound contribute to its potential bioactivity?
Answer: Key pharmacophores include:
- Imidazo[2,1-b][1,3]thiazole Core: Enhances binding to ATP-binding pockets in kinases due to π-π stacking .
- 4-Chlorophenyl Group: Increases lipophilicity, improving membrane permeability (logP ~3.2) .
- Acetamide Linker: Facilitates hydrogen bonding with biological targets (e.g., serine residues in enzymes) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during the coupling step?
Answer: Low yields often arise from incomplete activation of the acyl intermediate or competing hydrolysis. Optimization strategies:
- Pre-activation: Use N-hydroxysuccinimide (NHS) esters to stabilize the acyl intermediate before coupling .
- Moisture Control: Employ molecular sieves or anhydrous solvents to prevent hydrolysis .
- Catalyst Screening: Test alternative bases (e.g., DMAP) to improve nucleophilicity of the amine group .
Validation: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and quantify yields using HPLC (C18 column, acetonitrile/water gradient) .
Q. How do structural modifications (e.g., substituent variations) influence bioactivity, and how can structure-activity relationships (SAR) be systematically studied?
Answer: SAR Workflow:
Substituent Variation: Synthesize analogs with substituents at the 4-chlorophenyl (e.g., -OCH₃, -CF₃) or acetylphenyl positions .
Bioactivity Assays:
- Kinase Inhibition: Screen against recombinant kinases (e.g., EGFR, VEGFR2) using fluorescence polarization .
- Antimicrobial Activity: Test MIC values against S. aureus and E. coli via broth microdilution .
Example SAR Findings:
| Substituent (R) | EGFR IC₅₀ (nM) | LogP |
|---|---|---|
| 4-Cl (Parent) | 28 | 3.2 |
| 4-OCH₃ | 45 | 2.8 |
| 4-CF₃ | 15 | 3.6 |
The 4-CF₃ analog shows enhanced potency due to stronger hydrophobic interactions .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
Answer: Contradictions may arise from assay conditions or impurity interference. Resolution steps:
Standardize Assays: Use identical cell lines (e.g., HeLa for cytotoxicity) and buffer conditions (pH 7.4, 37°C) .
Purity Validation: Re-purify the compound via column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) and confirm purity (>98%) by HPLC .
Statistical Analysis: Apply ANOVA to compare IC₅₀ values across multiple replicates; discard outliers with Grubbs’ test (α=0.05) .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Predict binding poses with kinase domains (e.g., PDB ID 1M17). Key interactions:
- Molecular Dynamics (GROMACS): Simulate binding stability over 100 ns; calculate RMSD (<2.0 Å indicates stable binding) .
- QSAR Modeling: Use Gaussian-derived descriptors (e.g., HOMO/LUMO energies) to correlate electronic properties with bioactivity .
Q. How can the metabolic stability of this compound be evaluated in preclinical studies?
Answer:
- In Vitro Assays:
- Microsomal Incubation: Incubate with rat liver microsomes (RLM) and NADPH; monitor parent compound depletion via LC-MS/MS (t₁/₂ calculation) .
- CYP450 Inhibition: Screen against CYP3A4/2D6 using luminescent substrates .
- In Silico Tools:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
